KDOAM-25
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Overview
Description
KDOAM25 is a potent and highly selective inhibitor of histone lysine demethylases 5 (KDM5). It has shown significant efficacy in increasing global H3K4 methylation at transcriptional start sites and impairing the proliferation of multiple myeloma MM1S cells . The compound is particularly effective against KDM5A, KDM5B, KDM5C, and KDM5D, with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM, respectively .
Preparation Methods
The synthesis of KDOAM25 involves several steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including amide bond formation and pyridine ring construction . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
KDOAM25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: KDOAM25 can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KDOAM25 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of histone demethylases in epigenetic regulation.
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone demethylases.
Mechanism of Action
KDOAM25 exerts its effects by inhibiting the activity of histone lysine demethylases 5 (KDM5). This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, which in turn affects gene expression and cell proliferation . The compound specifically targets the catalytic domain of KDM5 enzymes, preventing them from demethylating histone proteins .
Comparison with Similar Compounds
KDOAM25 is unique in its high selectivity and potency against KDM5 enzymes. Similar compounds include:
JIB-04: Another KDM5 inhibitor, but with a different selectivity profile.
PBIT: A less potent inhibitor of KDM5, used in similar research applications.
CPI-455: A KDM5 inhibitor with a broader spectrum of activity.
KDOAM25 stands out due to its higher selectivity and potency, making it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
Molecular Formula |
C15H25N5O2 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |
InChI Key |
PNFMVADNCOGWME-UHFFFAOYSA-N |
SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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